4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid
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Overview
Description
4-[(4-methylphenyl)sulfanylmethyl]benzoic acid, also known as 4-MPMBA, is an organic compound with a molecular structure that consists of a benzene ring with a sulfonylmethyl substituent and a methyl substituent. 4-MPMBA has a wide range of applications in scientific research due its unique properties. This compound has been studied for its potential applications in drug design, biochemistry, and physiology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid involves the reaction of 4-methylbenzyl chloride with thiourea followed by oxidation of the resulting thioether to form the target compound.
Starting Materials
4-methylbenzyl chloride, thiourea, sodium hydroxide, hydrogen peroxide, acetic acid, wate
Reaction
Step 1: Dissolve 4-methylbenzyl chloride and thiourea in a mixture of water and sodium hydroxide., Step 2: Heat the reaction mixture to reflux for several hours., Step 3: Cool the reaction mixture and filter the resulting solid., Step 4: Wash the solid with water and dry it., Step 5: Dissolve the solid in acetic acid and add hydrogen peroxide., Step 6: Heat the reaction mixture to reflux for several hours., Step 7: Cool the reaction mixture and filter the resulting solid., Step 8: Wash the solid with water and dry it to obtain 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid.
Scientific Research Applications
4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid has a wide range of applications in scientific research. It has been used as a model compound for studying the properties of sulfonamides and their derivatives. This compound has also been used to study the effects of sulfonylmethyl substituents on the biological activity of drugs. Additionally, 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid has been used to study the effects of substituents on the synthesis of heterocyclic compounds.
Mechanism Of Action
The mechanism of action of 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid is not fully understood. However, it is believed that this compound interacts with proteins and other biological molecules to exert its effects. Specifically, it is believed that 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid binds to the active sites of proteins and other molecules to modulate their activity. Additionally, 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid is thought to interact with enzymes to alter their catalytic activity.
Biochemical And Physiological Effects
4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-bacterial, and anti-tumor activity. Additionally, this compound has been shown to have potential anti-oxidant effects and to modulate the activity of enzymes involved in metabolic pathways.
Advantages And Limitations For Lab Experiments
4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and it is also inexpensive. Additionally, 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid has a wide range of potential applications and it can be used to study the effects of substituents on the biological activity of drugs. However, there are some limitations to using 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid in laboratory experiments. Specifically, the mechanism of action of this compound is not fully understood and it is difficult to predict the effects of this compound on biological systems.
Future Directions
There are several potential future directions for research involving 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid. One potential direction is to further study the biochemical and physiological effects of this compound. Additionally, further research can be conducted to better understand the mechanism of action of 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid. Additionally, further research can be conducted to develop new synthesis methods for 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid and to explore potential new applications of this compound. Finally, further research can be conducted to explore the potential of 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid as an anti-inflammatory, anti-bacterial, and anti-tumor agent.
properties
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-11-2-8-14(9-3-11)18-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXLFHYARAUOQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359513 |
Source
|
Record name | Benzoic acid, 4-[[(4-methylphenyl)thio]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid | |
CAS RN |
88382-50-7 |
Source
|
Record name | Benzoic acid, 4-[[(4-methylphenyl)thio]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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